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For researchers, scientists, and drug development professionals, the robust validation of
ternary complex formation is a critical step in the development of Proteolysis Targeting
Chimeras (PROTACS). Surface Plasmon Resonance (SPR) has emerged as a powerful
technique for characterizing these interactions in real-time. This guide provides a comparative
analysis of SPR for the validation of ternary complex formation, using PEG1-linker based
PROTACSs as an example, and presents supporting experimental data and protocols.

The Central Role of the Ternary Complex in PROTAC
Efficacy

PROTACSs are heterobifunctional molecules that induce the degradation of a target protein by
hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the
protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker
connecting the two.[1] The formation of a stable ternary complex between the POI, the
PROTAC, and the E3 ligase is the linchpin of this process, leading to the ubiquitination and
subsequent degradation of the target protein.[2] The stability and kinetics of this ternary
complex are crucial determinants of a PROTAC's efficacy and selectivity.[2][3]

Surface Plasmon Resonance: A Gold Standard for
Ternary Complex Characterization

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that allows for the
real-time measurement of biomolecular interactions.[2] It provides quantitative data on binding
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affinity (K D), association rates (k a), and dissociation rates (k d) for both binary (PROTAC-POI
or PROTAC-E3 ligase) and ternary complexes.[2][4] This detailed kinetic information is
invaluable for optimizing PROTAC design.[4]

A key parameter derived from SPR data is the cooperativity factor (a), which quantifies the
influence of the second protein on the binding of the first. It is calculated as the ratio of the
binary binding affinity to the ternary binding affinity (a = K D(binary) / K D(ternary) ).[1] A
cooperativity value greater than 1 indicates positive cooperativity, meaning the formation of the
ternary complex is favored and more stable than the individual binary interactions.[1]

Quantitative Analysis of a PEG-linker PROTAC: The
Case of MZ1

To illustrate the application of SPR in PROTAC development, we will use the well-characterized
BRD4-degrading PROTAC, MZ1, as a representative example of a PROTAC with a short
polyethylene glycol (PEG) linker. MZ1 connects a JQ1 derivative (a BET inhibitor) to a ligand
for the von Hippel-Lindau (VHL) E3 ligase via a 3-unit PEG linker.[5]

The following table summarizes the SPR-derived binding data for MZ1 with the second
bromodomain of BRD4 (BRD4-BD2) and the VHL E3 ligase.

Cooper Half-life

Interacti . KD ka o
Analyte Ligand kd(1l/s) ativity (t 1/2)
on (nM) (1/Ms)
(o) (s)
) 1.2x 7.9 x
Binary MZ1 VHL 66 - -
1075 107-3
_ BRD4-
Binary MZ1 15 - - - -
BD2
MZ1 +
1.9x 7.1X
Ternary BRDA4- VHL 3.7 17.8 976
BD2 1075 10n-4

Note: Data is compiled from multiple sources and may vary slightly between studies. The half-
life is calculated as In(2)/k d.
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The data clearly demonstrates the positive cooperativity of the ternary complex formation, with
an o value of 17.8. This indicates that the binding of MZ1 to VHL is significantly enhanced in
the presence of BRD4-BD2, leading to a highly stable ternary complex with a long half-life. This
stability is a key factor in the efficient degradation of BRD4 by MZ1.

Experimental Protocol: SPR Validation of Ternary
Complex Formation

This protocol outlines a typical SPR experiment for validating the formation of a PROTAC-
mediated ternary complex.

1. Materials and Reagents:

e SPRinstrument (e.g., Biacore)

e Sensor chip (e.g., CM5, SA)

e Immobilization reagents (e.g., EDC/NHS, streptavidin)
e Running buffer (e.g., HBS-EP+)

e Recombinant E3 ligase (e.g., VHL complex)

o Recombinant target protein (e.g., BRD4-BD2)

o PROTAC of interest (e.g., MZ1)

 DMSO for PROTAC stock solution

2. Experimental Workflow:
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Figure 1: A generalized workflow for an SPR-based PROTAC ternary complex validation
experiment.

3. Detailed Method:

o Immobilization of E3 Ligase:

o Activate the sensor chip surface according to the manufacturer's instructions.

o Immobilize the E3 ligase (e.g., VHL complex) onto the activated surface to a desired
response unit (RU) level.

o Deactivate any remaining active esters on the surface.

e Binary Interaction Analysis:

o Prepare a series of concentrations of the PROTAC in running buffer.

o Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow
cell.

o Monitor the binding response in real-time.

o Regenerate the sensor surface between injections if necessary.

o Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine
the K D, k a, and k d for the binary interaction.

e Ternary Complex Formation Analysis:

o

Prepare a series of solutions containing a fixed, saturating concentration of the target
protein and varying concentrations of the PROTAC in running buffer.

(¢]

Inject these solutions over the immobilized E3 ligase surface and a reference flow cell.

[¢]

Monitor the binding response in real-time.

[¢]

Regenerate the sensor surface between injections.
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o Fit the sensorgrams to a suitable binding model to determine the K D, k a, and k d for the
ternary complex formation.

o Data Analysis and Cooperativity Calculation:

o Calculate the cooperativity factor (a) by dividing the K D of the binary interaction (PROTAC
with E3 ligase) by the K D of the ternary complex formation.

Signaling Pathway of PROTAC-Mediated Protein
Degradation

The following diagram illustrates the key steps in the PROTAC-mediated protein degradation
pathway.
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Figure 2: The signaling pathway of PROTAC-mediated protein degradation, highlighting ternary

complex formation.

Comparison with Alternative Methods

While SPR is a powerful tool, other biophysical techniques can also be employed to validate

ternary complex formation.

Technique

Advantages

Disadvantages

Surface Plasmon Resonance
(SPR)

Real-time, label-free, provides
kinetic data (k a, k d), high

sensitivity.[2]

Surface immobilization can
potentially affect protein
conformation, requires

specialized equipment.

Isothermal Titration
Calorimetry (ITC)

Provides thermodynamic data
(AH, AS), solution-based, no
immobilization.

Low throughput, requires large
amounts of protein, does not

provide kinetic information.[4]

Fluorescence Resonance
Energy Transfer (FRET)

Homogeneous assay, can be
adapted for high-throughput

screening.

Requires labeling of proteins,
potential for artifacts from

labels.

NanoBRET™

Live-cell compatible, provides
cellular context to ternary

complex formation.[6]

Requires genetic modification
of cells, indirect measurement

of binding.

Mass Photometry

Label-free, solution-based,
provides information on

complex stoichiometry.[7]

Does not provide kinetic or

affinity data.

Conclusion

The validation of ternary complex formation is a cornerstone of successful PROTAC

development. Surface Plasmon Resonance provides a robust and quantitative method for
characterizing the kinetics and stability of these crucial interactions. The data obtained from
SPR, particularly the cooperativity factor, offers invaluable insights that can guide the rational
design and optimization of potent and selective protein degraders. While alternative techniques
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offer complementary information, SPR remains a central and indispensable tool for researchers
in the field of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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